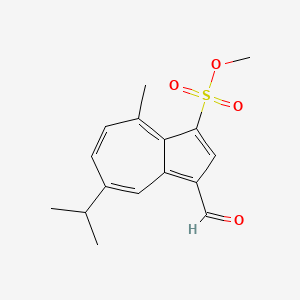
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is a complex organic compound with the molecular formula C18H22O4S It is characterized by its azulene core structure, which is a bicyclic aromatic hydrocarbon known for its deep blue color
Vorbereitungsmethoden
The synthesis of Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Azulene Core: The azulene core can be synthesized through various methods, including cyclization reactions of suitable precursors.
Formylation: Introduction of the formyl group at the 3-position can be achieved using formylation reagents such as formic acid or its derivatives.
Sulfonation: The sulfonate group is introduced using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s azulene core is known for its anti-inflammatory and antimicrobial properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the formulation of dyes and pigments due to its intense blue color and stability
Wirkmechanismus
The mechanism of action of Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate involves its interaction with various molecular targets. The azulene core can interact with biological membranes, potentially disrupting their function. The formyl group can participate in chemical reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can be compared with other azulene derivatives, such as:
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with an isopropyl ester group instead of a methyl ester.
Sodium 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: The sodium salt form, which has different solubility and reactivity properties.
Methyl 3-formyl-5-isopropyl-8-methylazulene: Lacks the sulfonate group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and solubility characteristics .
Eigenschaften
Molekularformel |
C16H18O4S |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
methyl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C16H18O4S/c1-10(2)12-6-5-11(3)16-14(7-12)13(9-17)8-15(16)21(18,19)20-4/h5-10H,1-4H3 |
InChI-Schlüssel |
ZBFHEUNVAPVVNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C=O)S(=O)(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


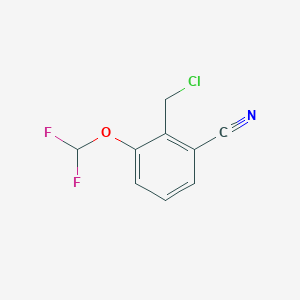
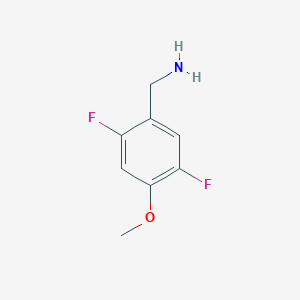
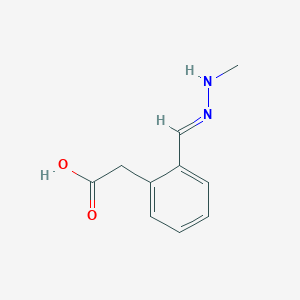
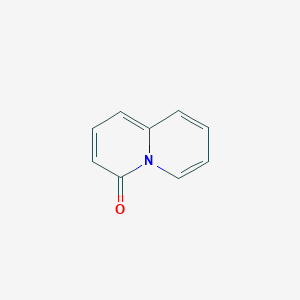
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)

![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)
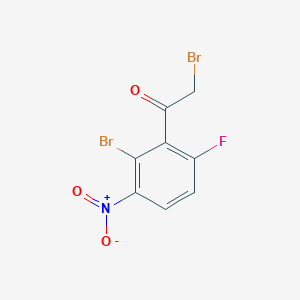
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)

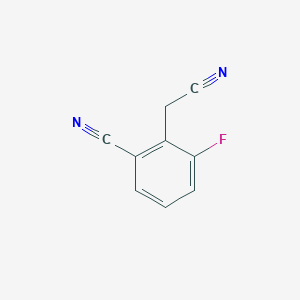
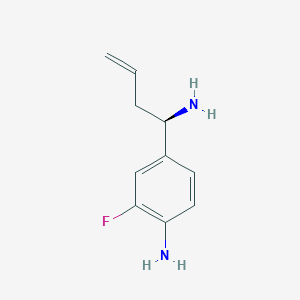
![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12971790.png)
